4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Description
4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a useful research compound. Its molecular formula is C23H20ClN3O3 and its molecular weight is 421.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties : A study explored the synthesis of related azoic compounds through the coupling reaction of 1H-4-ethoxycarbonyl-3-methyl-pyrazol-5-yl-diazonium chloride with phenols and phenolic derivatives, emphasizing the impact of substituents on phenolic rings in cyclization reactions to pyrazolo[5,1-c]benzo[1,2-e][1,2,4]triazines (S. Nițu et al., 2008).
Ring Transformation Studies : Another study investigated the transformation of 1,5-benzoxazepines into spirobenzoxazoles, including the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines and spiro[benzoxazole-2′(3′H),4(1H)-pyrazolo[5,1-c][1,2,4]triazines] (Y. Kurasawa et al., 1988).
Antifungal Activity : Research on pyrazolo[1,5-a]pyrimidines derivatives, which are structurally similar, demonstrated their antifungal abilities against several phytopathogenic fungi, indicating potential applications in antifungal treatments (Jin Zhang et al., 2016).
Inhibition of Glucose Uptake : A study synthesized a library of novel 1,3-benzoxazine scaffold-based aglycones, which showed significant inhibition towards glucosidase, suggesting potential applications in anti-hyperglycemic treatments (H. Bharathkumar et al., 2014).
Molecular Docking and Quantum Chemical Calculations : Molecular docking studies of related compounds provided insights into their potential biological effects, indicating their relevance in drug design and pharmaceutical research (A. Viji et al., 2020).
Anticancer and Antimicrobial Agents : Novel biologically potent heterocyclic compounds were synthesized, showing significant anticancer and antimicrobial activities, highlighting the potential of related compounds in these fields (Kanubhai D. Katariya et al., 2021).
Properties
IUPAC Name |
4-chloro-2-(7-ethoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3/c1-2-29-21-7-3-6-16-19-12-18(17-11-15(24)8-9-20(17)28)26-27(19)23(30-22(16)21)14-5-4-10-25-13-14/h3-11,13,19,23,28H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMJVIXUSKAJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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